REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9])=[O:4].S(Cl)([Cl:19])=O>ClCCl.N1C=CC=CC=1>[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([Cl:19])=[O:9])=[O:4]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC1=C(C(=O)O)C=CC=C1)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC1=C(C=CC=C1)C(=O)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |